3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
Description
3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one is a fused heterocyclic compound featuring an oxazole ring fused to a pyridazinone core. The 2-nitrophenyl substituent at position 7 introduces electron-withdrawing properties and lipophilicity, which may influence both pharmacological activity and toxicity. While oxazole and pyridazinone scaffolds are well-documented in drug discovery, the specific [4,5-d] fusion pattern of this compound distinguishes it from more studied analogs like oxazolo[5,4-d]pyrimidines, which exhibit antiviral, anticancer, and enzyme-inhibitory properties .
Properties
CAS No. |
923569-70-4 |
|---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
3-methyl-7-(2-nitrophenyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-4-2-3-5-8(7)16(18)19/h2-5H,1H3,(H,14,17) |
InChI Key |
CAKKAZBSVDAREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves heterocyclization methods. One common approach is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. The reaction conditions often include refluxing in pyridine, which facilitates the formation of the isoxazolopyridine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study published in the Journal of Medicinal Chemistry demonstrated its potential as a lead compound for developing new anticancer agents due to its ability to target specific pathways involved in cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The nitrophenyl group is particularly noted for enhancing the antibacterial efficacy of related compounds .
Photovoltaic Materials
In material science, this compound has been investigated for its potential use in organic photovoltaic devices. Its unique electronic properties allow it to function as an electron donor or acceptor in organic solar cells. Research indicates that incorporating this compound into photovoltaic systems can improve energy conversion efficiency .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets. For example, research has highlighted its role in inhibiting specific kinases involved in signaling pathways related to cancer and inflammation .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Cesari et al., Journal of Medicinal Chemistry | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Various antimicrobial studies | Effective against multiple bacterial strains |
| Photovoltaic Materials | Material Science Journal | Enhances energy conversion efficiency |
| Enzyme Inhibition | Biochemical Journal | Inhibits specific kinases related to disease |
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[4,5-d]pyridazinone core can interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core scaffold variations and substituent effects:
Core Scaffold Variations
- Oxazolo[5,4-d]pyrimidines: These analogs differ in the fusion position (5,4-d vs. 4,5-d), which alters electronic distribution and steric interactions.
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones : Replacement of the oxazole with an isoxazole ring (e.g., compounds 4a, 4f, 4g, and 4i in ) introduces additional hydrogen-bonding capacity. These derivatives exhibit potent analgesic activity comparable to morphine, highlighting the impact of core heteroatom arrangement .
Substituent Effects
- 7-Phenyl vs. 7-(2-Nitrophenyl) : The 2-nitrophenyl group in the target compound increases lipophilicity (logP) compared to unsubstituted phenyl analogs. High logP correlates with cytotoxicity, as seen in oxazolo[4,5-d]pyrimidines with logP >5.5 .
- Amino-Substituted Analogs: Compound 10f (5-(5-amino-7-phenyl[1,2]oxazolo[4,5-d]pyrimidin-3-yl)) demonstrates immunostimulatory effects (splenocyte proliferation), suggesting that electron-donating groups like -NH₂ may reduce toxicity while enhancing specific bioactivities .
Physicochemical Properties and Toxicity Profiles
Lipophilicity (logP) is a critical determinant of cytotoxicity for oxazolo[4,5-d]pyridazinone derivatives. reveals a clear trend:
| Compound Group | logP Range | Cytotoxicity (CC50, μM) |
|---|---|---|
| High Toxicity (1–4,9,15) | 5.51–6.72 | <150 |
| Low Toxicity (5,6,8,10,13) | 3.65–5.24 | >150 |
The target compound’s 2-nitrophenyl group likely places it in the high logP range (>5.5), contributing to membrane permeability and non-specific intracellular binding, which limits therapeutic utility .
Optimization Priorities :
- Reducing logP : Introduce polar substituents (e.g., -OH, -NH₂) or replace 2-nitrophenyl with less lipophilic groups.
- Enhancing Selectivity: Target-specific modifications, such as sulfonamide linkages (as in compounds 10–15), could improve binding to therapeutic targets over non-specific cellular components .
Biological Activity
3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its varied biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₈N₄O₄
- Molecular Weight : 288.21 g/mol
- CAS Number : 16099020
This compound features a complex arrangement of nitrogen and oxygen atoms within its oxazole and pyridazine rings, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.
- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes associated with disease pathways.
Antimicrobial Activity
Research indicates that this compound disrupts bacterial cell wall synthesis and inhibits protein synthesis. The compound's nitrophenyl group is believed to play a crucial role in its interaction with bacterial ribosomes.
Antitumor Effects
In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the oxazole ring enhances the compound's ability to penetrate cellular membranes, facilitating its cytotoxic effects.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antitumor | HeLa Cells | 20 | |
| Enzyme Inhibition | Human Acetylcholinesterase | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of E. coli and S. aureus with an IC50 value of 15 µM. This suggests potential for development into an antibiotic agent.
Case Study 2: Antitumor Activity
In a comparative study involving various cancer cell lines, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 20 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
